4-Desmethyl-4-ethylimidazolyl Nilotinib
Description
Properties
Molecular Formula |
C₂₉H₂₄F₃N₇O |
|---|---|
Molecular Weight |
543.54 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
4-Desmethyl-4-ethylimidazolyl Nilotinib has been studied for its potential as an anticancer agent due to its ability to inhibit Bcr-Abl tyrosine kinase activity. This inhibition is crucial for the proliferation of CML cells, making it a valuable compound for further research in cancer therapies.
Key Findings :
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of Bcr-Abl-expressing cells, similar to its parent compound, Nilotinib .
- Apoptotic Effects : Research indicates that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent .
Pharmacological Studies
The pharmacological profile of this compound has been extensively evaluated, focusing on its bioavailability, metabolism, and toxicity.
| Study Aspect | Findings |
|---|---|
| Absorption | Good oral bioavailability observed |
| Metabolism | Primarily metabolized in the liver |
| Excretion | Mainly excreted via urine |
These findings are essential for understanding the therapeutic window and safety profile of the compound.
Case Studies
Several case studies have highlighted the efficacy and safety of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to controls. This suggests its potential application in liver cancer therapy .
Case Study 2: Platelet Aggregation Inhibition
Research on the antiplatelet effects of novel nilotinib analogues, including this compound, showed a statistically significant reduction in platelet aggregation, indicating potential cardiovascular benefits alongside its anticancer properties .
Preparation Methods
Synthesis of 4-Ethylimidazole-Aniline Intermediate
The Debus-Radziszewski reaction is employed to construct the imidazole ring with an ethyl group at the 4-position. Ethylglyoxal replaces methylglyoxal in the cyclocondensation reaction with ammonium acetate and formaldehyde, yielding 4-ethylimidazole. Subsequent coupling with 3-nitro-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution introduces the aniline moiety. Catalytic hydrogenation reduces the nitro group to an amine, furnishing Compound a' with a reported yield of 65–72%.
Reaction Conditions:
-
Ethylglyoxal (1.2 equiv.) , ammonium acetate (2.5 equiv.), formaldehyde (1.5 equiv.) in acetic acid, 80°C, 12 h.
-
3-Nitro-5-(trifluoromethyl)aniline (1.0 equiv.) , DMF, 110°C, 24 h.
Coupling with the Benzoic Acid Derivative
The final step involves amide bond formation between Compound a' and 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid (Compound 5 ), mirroring Nilotinib’s coupling protocol.
Activation of Compound 5
Compound 5 is activated using carbonyldiimidazole (CDI) in anhydrous N-methylpyrrolidone (NMP) at 0–5°C for 1 h. This generates the reactive imidazolide intermediate, which is then treated with Compound a' and imidazole hydrochloride to facilitate nucleophilic acyl substitution.
Optimized Conditions:
-
Molar Ratio: Compound 5 : CDI : Compound a' = 1 : 1.2 : 1.1.
-
Solvent: NMP, 0–5°C → 25°C, 24 h.
-
Workup: Quenching with 2 M NaOH, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield and Purity:
-
Isolated Yield: 48–55% (white crystalline solid).
-
HPLC Purity: >99.5% (Method: C18 column, 0.1% TFA in water/acetonitrile gradient).
Analytical Characterization
The structural integrity of this compound is confirmed via spectroscopic and chromatographic methods:
Spectroscopic Data
Chromatographic Profiling
-
Retention Time: 12.7 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; 0.1% H₃PO₄/acetonitrile).
-
Related Substances: <0.1% total impurities by area normalization.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for this compound synthesis with analogous Nilotinib processes:
| Parameter | Nilotinib (Parent) | This compound |
|---|---|---|
| Imidazole Alkylation | Methylglyoxal | Ethylglyoxal |
| Coupling Yield | 52.6% | 48–55% |
| Purity (HPLC) | 99.84% | >99.5% |
| Key Impurity | Acid derivative (0.03%) | Ethyl homologs (<0.1%) |
Challenges and Optimization Strategies
Q & A
Q. Q1. What are the key structural features of 4-Desmethyl-4-ethylimidazolyl Nilotinib, and how do they influence its kinase inhibitory activity?
Answer: The compound’s structure includes a trifluoromethylphenyl group, a pyridinylpyrimidinylamino moiety, and a methyl-substituted benzamide backbone . Rational drug design emphasizes the ethylimidazolyl group’s role in enhancing lipophilic interactions with the ABL kinase domain’s inactive conformation, improving binding affinity compared to imatinib . Methodologically, molecular docking simulations combined with mutagenesis studies (e.g., assessing Kd values for mutant BCR-ABL isoforms) can validate structure-activity relationships.
Q. Q2. How is the synthesis of this compound optimized for purity and yield in preclinical studies?
Answer: Synthesis involves sequential coupling of intermediates (e.g., 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-methylbenzoic acid with 3-(4-ethylimidazol-1-yl)-5-trifluoromethylaniline). Critical steps include palladium-catalyzed cross-coupling for pyrimidine ring formation and HPLC purification to eliminate byproducts like 3-amino-4-methylbenzoic acid derivatives . Researchers should monitor reaction intermediates via LC-MS and optimize column chromatography conditions (e.g., C18 reverse-phase columns) to achieve >98% purity.
Q. Q3. What are the primary pharmacokinetic (PK) parameters of nilotinib, and how are they assessed in preclinical models?
Answer: Key PK metrics include bioavailability (~30% in rodents), plasma half-life (~15 hours), and tissue distribution (notably high in liver and spleen) . Preclinical protocols involve administering radiolabeled nilotinib (e.g., ¹⁴C) to rodents, followed by liquid scintillation counting of plasma, tissues, and excreta. CSF penetration studies in Parkinson’s disease models require microdialysis coupled with tandem mass spectrometry (LC-MS/MS) to quantify drug levels .
Advanced Research Questions
Q. Q4. How can researchers design experiments to investigate nilotinib’s role in reversing epithelial-mesenchymal transition (EMT) in cancer?
Answer: In vitro models (e.g., breast cancer cell lines) should combine nilotinib treatment with TGF-β-induced EMT. Key endpoints include Western blot analysis of E-cadherin (upregulation), vimentin (downregulation), and Snail1 (inhibition) . Functional assays (e.g., transwell migration, wound healing) quantify EMT reversal. For in vivo validation, use xenograft models with bioluminescent imaging to track metastasis suppression.
Q. Q5. What methodologies address contradictions in clinical data on nilotinib’s cardiotoxicity risk?
Answer: Retrospective meta-analyses (e.g., assessing QT prolongation and aortic calcification ) should stratify patients by comorbidities (e.g., pre-existing cardiovascular disease) and genetic variants (e.g., KCNH2 polymorphisms). Electrophysiological studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can model nilotinib’s proarrhythmic effects. Dose-response curves and calcium flux assays (Fluo-4 AM staining) provide mechanistic insights.
Q. Q6. How does nilotinib overcome BCR-ABL kinase domain mutations in imatinib-resistant CML, and what experimental approaches validate this?
Answer: Nilotinib’s higher binding affinity for T315I and Y253H mutants is validated via cellular assays using Ba/F3 cells expressing mutant BCR-ABL . IC₅₀ values are determined via MTT assays, while phospho-CrKL ELISA quantifies kinase inhibition. Structural studies (X-ray crystallography) reveal interactions with the ATP-binding pocket’s hydrophobic region, explaining resistance profiles.
Q. Q7. What strategies are used to evaluate nilotinib’s potential as a disease-modifying agent in neurodegenerative disorders like Parkinson’s?
Answer: Phase 2 trials prioritize CSF pharmacokinetics (e.g., nilotinib levels via LC-MS/MS) and biomarker analysis (e.g., dopamine metabolites HVA and DOPAC ). Preclinical models (α-synuclein transgenic mice) assess autophagy activation via Western blot (LC3-II/Beclin-1) and immunohistochemistry for amyloid-β clearance. Dose-ranging studies in non-human primates ensure CNS penetration without toxicity .
Q. Q8. How do efflux transporters (e.g., P-glycoprotein) influence nilotinib’s drug-drug interactions, and how is this studied experimentally?
Answer: Co-administration studies in mice with TKIs (e.g., afatinib) use pharmacokinetic sampling (plasma/tissue) and transporter inhibition assays (MDCK-II cells overexpressing P-gp/BCRP) . Competitive inhibition constants (Ki) are calculated via bidirectional transport assays. Clinical relevance is confirmed via population PK modeling, adjusting for polymorphisms in ABCB1/ABCG2 genes.
Data Analysis & Translational Challenges
Q. Q9. How should researchers statistically resolve discrepancies in molecular response rates (e.g., MR4.5) between nilotinib and dasatinib in real-world studies?
Answer: Apply propensity score matching to adjust for confounding variables (e.g., prior TKI exposure, comorbidities) in retrospective cohorts . Kaplan-Meier survival analysis with log-rank tests compares time-to-MR4.5, while multivariate Cox regression identifies predictors (e.g., baseline BCR-ABL1 transcript levels). Sensitivity analyses test assumptions (e.g., equal MR4.5 maintenance rates) to assess robustness.
Q. Q10. What integrative approaches validate nilotinib’s multitarget effects (e.g., DDR1/MAPK inhibition) in heterogeneous tumor microenvironments?
Answer: Single-cell RNA sequencing of nilotinib-treated tumors identifies DDR1/MAPK pathway suppression across subpopulations . Phosphoproteomics (e.g., reverse-phase protein arrays) quantifies ERK/p38 inhibition. Functional validation via CRISPR-Cas9 knockout of DDR1 in 3D spheroid models confirms target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
